molecular formula C25H23NO2 B11570583 {1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone

{1-[3-(4-methylphenoxy)propyl]-1H-indol-3-yl}(phenyl)methanone

Cat. No.: B11570583
M. Wt: 369.5 g/mol
InChI Key: TZQDMQWMTBGEGV-UHFFFAOYSA-N
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Description

3-BENZOYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylphenol with 3-bromopropylbenzene to form 3-(4-methylphenoxy)propylbenzene. This intermediate is then reacted with indole in the presence of a base to form the final product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-BENZOYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and electrophilic reagents like halogens or nitrating agents. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

3-BENZOYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BENZOYL-1-[3-(4-METHYLPHENOXY)PROPYL]-1H-INDOLE is unique due to its specific combination of functional groups and the indole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H23NO2

Molecular Weight

369.5 g/mol

IUPAC Name

[1-[3-(4-methylphenoxy)propyl]indol-3-yl]-phenylmethanone

InChI

InChI=1S/C25H23NO2/c1-19-12-14-21(15-13-19)28-17-7-16-26-18-23(22-10-5-6-11-24(22)26)25(27)20-8-3-2-4-9-20/h2-6,8-15,18H,7,16-17H2,1H3

InChI Key

TZQDMQWMTBGEGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4

Origin of Product

United States

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